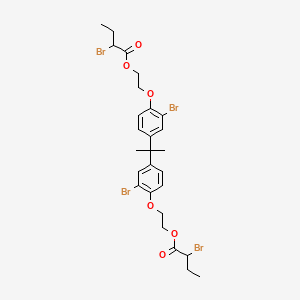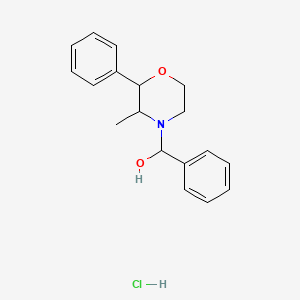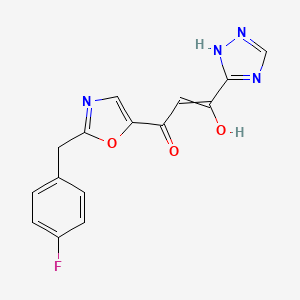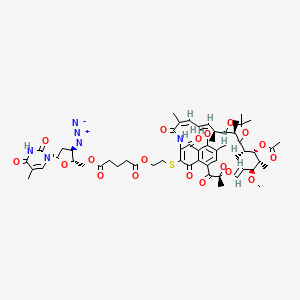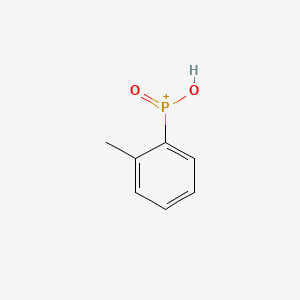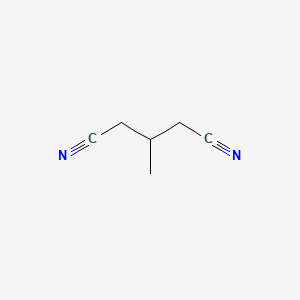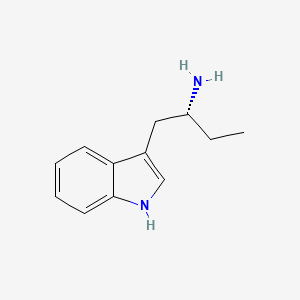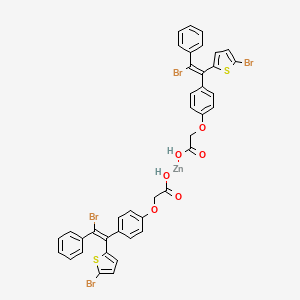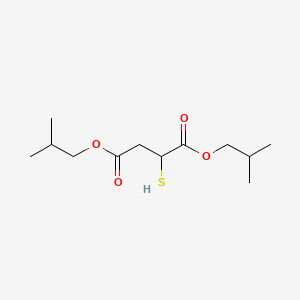
Bis(2-methylpropyl) mercaptosuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-methylpropyl) mercaptosuccinate is an organic compound with the molecular formula C₁₂H₂₂O₄S It is a derivative of mercaptosuccinic acid, where two 2-methylpropyl groups are attached to the sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylpropyl) mercaptosuccinate typically involves the esterification of mercaptosuccinic acid with 2-methylpropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
化学反应分析
Types of Reactions
Bis(2-methylpropyl) mercaptosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can replace the 2-methylpropyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted mercaptosuccinates.
科学研究应用
Bis(2-methylpropyl) mercaptosuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antioxidant and its interactions with biological molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用机制
The mechanism of action of bis(2-methylpropyl) mercaptosuccinate involves its interaction with various molecular targets. The compound’s thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. Additionally, its antioxidant properties may help in scavenging free radicals and protecting cells from oxidative damage.
相似化合物的比较
Similar Compounds
2-Mercaptosuccinic acid: A precursor to bis(2-methylpropyl) mercaptosuccinate, known for its versatility in various applications.
Dimercaptosuccinic acid: Another derivative of mercaptosuccinic acid, used in chelation therapy for heavy metal poisoning.
Malathion: An organophosphate insecticide with a similar structural backbone.
Uniqueness
This compound stands out due to its specific ester groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in diverse fields make it a compound of significant interest.
属性
CAS 编号 |
65291-43-2 |
|---|---|
分子式 |
C12H22O4S |
分子量 |
262.37 g/mol |
IUPAC 名称 |
bis(2-methylpropyl) 2-sulfanylbutanedioate |
InChI |
InChI=1S/C12H22O4S/c1-8(2)6-15-11(13)5-10(17)12(14)16-7-9(3)4/h8-10,17H,5-7H2,1-4H3 |
InChI 键 |
UEOGGTWLWHHFID-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(=O)CC(C(=O)OCC(C)C)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



